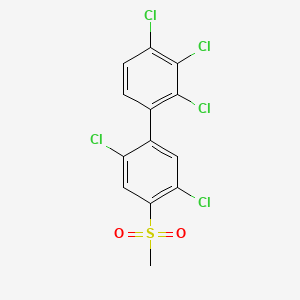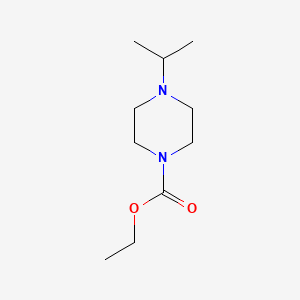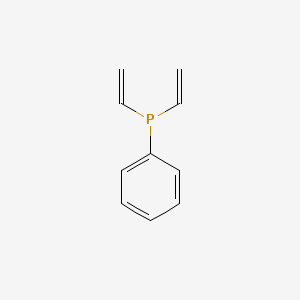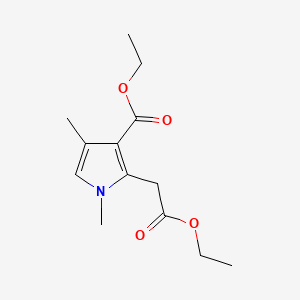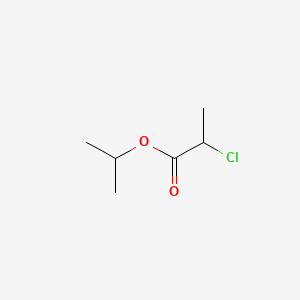
Isopropyl 2-chloropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption.
Aplicaciones Científicas De Investigación
Photochemistry and Photophysics
- Isopropyl 2-chloropropionate is used in studies exploring site-specific bond cleavage. For instance, selectively deuterated 2-chloropropane (a related compound) has been investigated for photoinduced C-H or C-D bond cleavage using a two-color photolysis approach. This research provides insights into the behavior of intermediates like the isopropyl radical under photolysis conditions (Mathews, Wang, & Koplitz, 1994).
Chemical Synthesis and Catalysis
- In the field of chemical synthesis, isopropyl 2-chloropropionate plays a role in the resolution of 2-chloropropionic acid and ester. This compound is significant in the synthesis of pesticides, dyestuffs, and agriculture chemicals. The chiral resolution of 2-chloropropionic acid and ester is crucial for producing optically active compounds with high physiological or pharmacological action (Zhou Liang, 2006).
Biotechnology and Bioengineering
- In biotechnology, (S)-2-Chloropropionate, an intermediate for phenoxypropionic acid herbicides, is produced through asymmetric reduction of 2-chloroacrylate using recombinant Escherichia coli cells. This involves 2-haloacrylate reductase coupled with a glucose dehydrogenase for NADPH regeneration, showcasing the potential of isopropyl 2-chloropropionate in enzyme catalysis and microbial production (Kurata et al., 2008).
Polymer Science
- In polymer science, isopropyl 2-chloropropionate is utilized in the synthesis of end-functionalized poly(N-isopropylacrylamide). This involves the polymerization of N-isopropylacrylamide using 2-chloropropionate as initiators. Such polymers have applications in creating materials with specific thermal phase transitions (İlboğa & Coşkun, 2014).
Agricultural Chemistry
- Isopropyl 2-chloropropionate derivatives are used in agriculture. For example, 2,4-dichlorophenoxyacetic acid isopropyl ester, a related compound, has been used to reduce mature fruit abscission in Citrus navel cultivars. This demonstrates its utility in enhancing crop yield and managing harvest cycles (Agustí et al., 2006).
Pharmacology and Drug Design
- In pharmacology, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of isopropyl 2-chloropropionate, has been synthesized and evaluated for its antimalarial properties. This highlights its potential as a precursor in the synthesis of drugs targeting specific diseases (Warner et al., 1977).
Propiedades
Número CAS |
40058-87-5 |
|---|---|
Nombre del producto |
Isopropyl 2-chloropropionate |
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.6 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3 |
Clave InChI |
BOKVSRHWZPCJRN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)Cl |
SMILES canónico |
CC(C)OC(=O)C(C)Cl |
Otros números CAS |
40058-87-5 |
Descripción física |
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



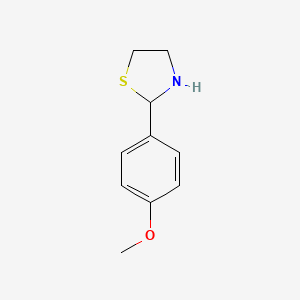
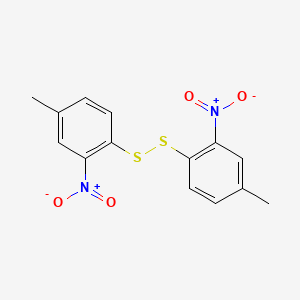
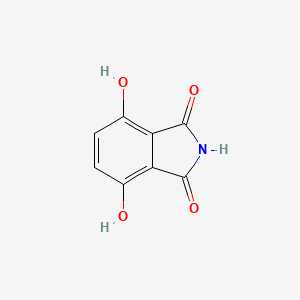
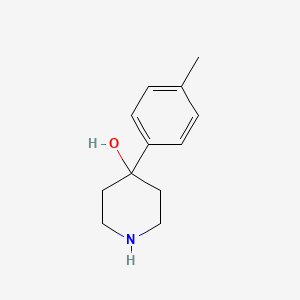
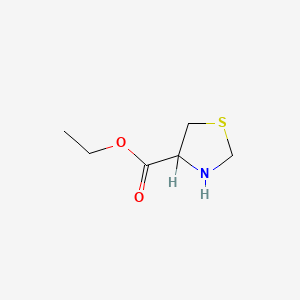
![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
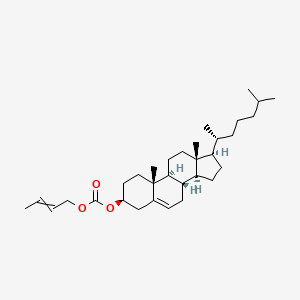
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
